molecular formula C15H13ClO4 B1615119 (4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone CAS No. 54094-08-5

(4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone

Cat. No.: B1615119
CAS No.: 54094-08-5
M. Wt: 292.71 g/mol
InChI Key: NIWZWPORQPHZPU-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone is an organic compound with the molecular formula C15H13ClO4 and a molecular weight of 292.71 g/mol It is characterized by the presence of a chlorophenyl group and a hydroxy-dimethoxyphenyl group attached to a central ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone can be achieved through several methods. One common approach involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds . This method typically involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The ketone functional group can be reduced to form secondary alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may produce a secondary alcohol.

Scientific Research Applications

(4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (4-chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone involves its interaction with specific molecular targets and pathways. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl) (4-hydroxyphenyl) ketone
  • (4-Chlorophenyl) (3,5-dimethoxyphenyl) ketone
  • (4-Chlorophenyl) (4-methoxyphenyl) ketone

Uniqueness

(4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone is unique due to the presence of both hydroxy and dimethoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

IUPAC Name

(4-chlorophenyl)-(4-hydroxy-3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-12-7-10(8-13(20-2)15(12)18)14(17)9-3-5-11(16)6-4-9/h3-8,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWZWPORQPHZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202432
Record name (4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54094-08-5
Record name (4-Chlorophenyl)(4-hydroxy-3,5-dimethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54094-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054094085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chlorophenyl) (4-hydroxy-3,5-dimethoxyphenyl) ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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